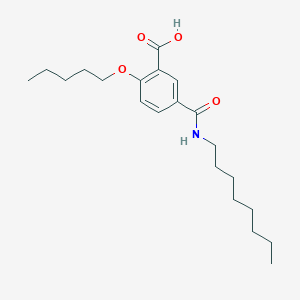
2-Bromo-9-butyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9-butyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromine atom at the second position and a butyl group at the ninth position of the fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-butyl-9H-fluorene typically involves the bromination of 9-butyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9-butyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9-butyl-9H-fluorene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 9-butyl-9H-fluorene derivatives with various functional groups.
Oxidation: Formation of 2-bromo-9-butylfluorenone.
Reduction: Formation of 9-butyl-9H-fluorene.
Applications De Recherche Scientifique
2-Bromo-9-butyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Employed in the development of novel polymers and copolymers with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industrial Applications: Utilized in the production of advanced materials with high thermal stability and electronic conductivity.
Mécanisme D'action
The mechanism of action of 2-Bromo-9-butyl-9H-fluorene in various applications is primarily based on its ability to participate in π-electron conjugation and its reactivity towards nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9,9-dimethylfluorene
- 2-Bromo-9-fluorenone
- 2-Bromo-9,9-diphenylfluorene
Uniqueness
2-Bromo-9-butyl-9H-fluorene is unique due to the presence of the butyl group, which imparts distinct physical and chemical properties compared to other fluorene derivatives. This structural variation can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other fluorene derivatives may not be as effective .
Propriétés
Numéro CAS |
88223-34-1 |
|---|---|
Formule moléculaire |
C17H17Br |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
2-bromo-9-butyl-9H-fluorene |
InChI |
InChI=1S/C17H17Br/c1-2-3-6-15-13-7-4-5-8-14(13)16-10-9-12(18)11-17(15)16/h4-5,7-11,15H,2-3,6H2,1H3 |
Clé InChI |
CDDHPFWMUKDWIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


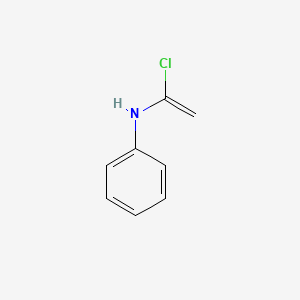
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
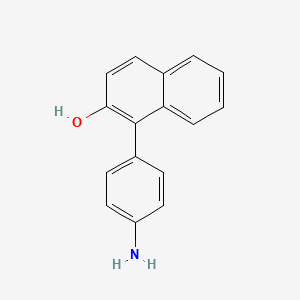
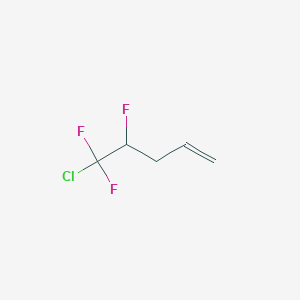
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)

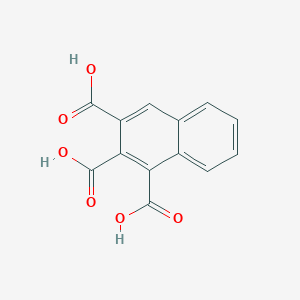

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
